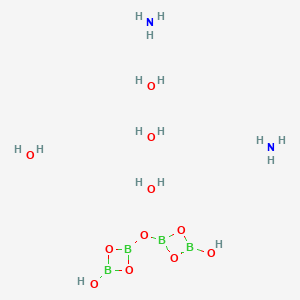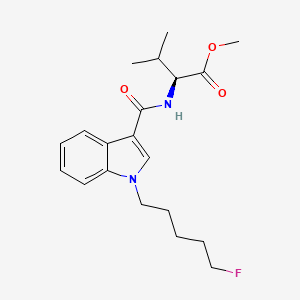
(+)-O-Désméthyl Tramadol-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (+)-O-DesMethyl Tramadol-D6 involves detailed quantum chemical and spectroscopic investigations. Studies such as those conducted by Arjunan et al. (2014) have provided comprehensive insights into the compound's structure through optimized bond length and bond angles, correlating with X-ray data. The synthesis process is closely associated with the understanding of its molecular structure, which is crucial for developing analytical methods for its detection and quantification in biological matrices (Arjunan, V., Santhanam, R., Marchewka, M., & Mohan, S., 2014).
Molecular Structure Analysis
The molecular structure of (+)-O-DesMethyl Tramadol-D6 has been analyzed through various spectroscopic methods, including FTIR and FT-Raman spectroscopy. These studies reveal the vibrational modes of the compound and provide a detailed analysis of its electronic properties, such as HOMO and LUMO energies. This molecular understanding is pivotal for exploring its pharmacological potentials and interactions with biological targets (Arjunan et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of (+)-O-DesMethyl Tramadol-D6 are influenced by its structure and functional groups. For instance, its metabolization process, particularly glucuronidation, demonstrates the compound's interaction with human UDP-glucuronosyltransferases (UGTs), highlighting its biotransformation in the human body. This process is crucial for understanding the pharmacokinetics and potential therapeutic effects of tramadol and its metabolites (Lehtonen et al., 2010).
Physical Properties Analysis
The physical properties of (+)-O-DesMethyl Tramadol-D6, such as solubility, melting point, and stability, are essential for its formulation and delivery in therapeutic applications. While specific studies on these properties are limited, the available chemical and spectroscopic analyses provide indirect insights into the compound's behavior under different conditions, facilitating its use in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interaction with biological molecules, define the pharmacological profile of (+)-O-DesMethyl Tramadol-D6. Understanding these properties is crucial for predicting the compound's efficacy, safety, and mechanism of action in pain management. Research into its interactions with muscarinic receptors and substance P-receptors provides a glimpse into its analgesic action mechanism and potential side effects (Nakamura et al., 2005; Minami et al., 2011).
Applications De Recherche Scientifique
Recherche pharmacocinétique
L'une des principales utilisations du (+)-O-Désméthyl Tramadol-D6 est la recherche pharmacocinétique {svg_1}. La pharmacocinétique est l'étude de la façon dont un médicament est absorbé, distribué, métabolisé et excrété par l'organisme. Ce composé a été utilisé pour développer et évaluer un modèle pharmacocinétique de population pour le Tramadol et son métabolite actif chez les patients âgés {svg_2}.
Études de gestion de la douleur
En tant que forme de Tramadol, le this compound peut être utilisé dans des études liées à la gestion de la douleur {svg_3}. Le Tramadol est couramment prescrit pour gérer la douleur chronique chez les patients âgés {svg_4}.
Écran de drogue
Ce composé peut également être utilisé dans des méthodes d'écran de drogue {svg_5}. Par exemple, il peut être utilisé comme étalon interne dans des méthodes d'analyse par spectrométrie de masse à haute résolution pour diverses drogues dans le sang total et le plasma humains {svg_6}.
Toxicologie
En toxicologie, le this compound peut être utilisé pour étudier la toxicité et les effets secondaires du Tramadol {svg_7}. Cela peut aider à comprendre le risque de toxicité du Tramadol chez les patients ayant différents états de santé {svg_8}.
Études d'interaction médicamenteuse
Ce composé peut être utilisé dans des études portant sur les interactions entre le Tramadol et d'autres médicaments {svg_9}. Cela peut fournir des informations précieuses pour les pratiques de prescription, en particulier pour les patients prenant plusieurs médicaments {svg_10}.
Élaboration de directives thérapeutiques
La recherche avec le this compound peut contribuer à l'élaboration de directives thérapeutiques pour le Tramadol {svg_11}. Cela comprend des directives pour l'ajustement de la dose dans les populations spéciales, comme les patients âgés ou les patients atteints d'insuffisance rénale {svg_12}.
Mécanisme D'action
Tramadol, the parent compound of (+)-O-DesMethyl TraMadol-D6, induces analgesic effects through a variety of different targets on the noradrenergic system, serotoninergic system, and opioid receptors system . The positive enantiomer inhibits serotonin reuptake while the negative enantiomer inhibits noradrenaline re-uptake, by binding .
Propriétés
IUPAC Name |
3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-YATKDSQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344847 |
Source


|
| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261393-87-6 |
Source


|
| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)

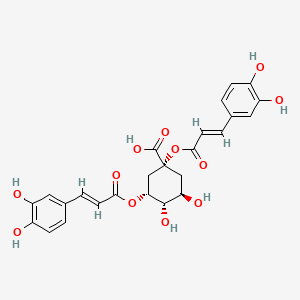

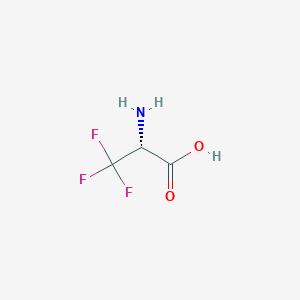

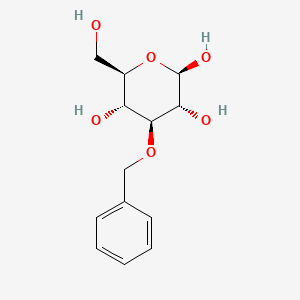

![2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate](/img/structure/B1148255.png)
